molecular formula C11H23N B2671649 (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine CAS No. 2248172-84-9

(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine

Cat. No.: B2671649
CAS No.: 2248172-84-9
M. Wt: 169.312
InChI Key: LGGOOBQUCGGFGG-SECBINFHSA-N
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Description

(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is a chiral amine building block of significant interest in medicinal chemistry and pharmaceutical research. Its core research value lies in its application as a key synthetic intermediate for designing potent protease inhibitors. Structural analogs featuring the 4,4-dimethylcyclohexyl moiety have been strategically employed in the structure-guided development of antiviral agents, demonstrating the importance of this hydrophobic scaffold for engaging enzyme binding pockets, particularly the S4 pocket of viral proteases . Research indicates that incorporating the (S)-configured stereocenter is critical for achieving optimal binding affinity and biological activity in inhibitor complexes . This compound is intended for use in exploratory synthetic chemistry, structure-activity relationship (SAR) studies, and the development of novel therapeutic candidates. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use. Handle in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(2S)-2-(4,4-dimethylcyclohexyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGOOBQUCGGFGG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC(CC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCC(CC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexane ring.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated amines, acylated amines.

Scientific Research Applications

Chemical Applications

Asymmetric Catalysis
One of the primary applications of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is as a chiral ligand in asymmetric catalysis. It facilitates the synthesis of enantiomerically enriched compounds, which are crucial in the pharmaceutical industry for developing drugs with specific biological activities. The compound's ability to stabilize transition states during reactions enhances selectivity and yield in various synthetic pathways.

Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of complex organic molecules. It can participate in various reactions such as oxidation, reduction, and substitution to form diverse derivatives. For instance, it can be oxidized to yield imines or nitriles and reduced to produce secondary or tertiary amines.

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites of enzymes, potentially modulating their activities. For example, studies have shown that related compounds can inhibit acetylcholinesterase and monoamine oxidase, which are significant targets in neurodegenerative disease treatments .

Pharmaceutical Development
The compound is being explored for its therapeutic effects in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for drug development aimed at enhancing cognitive function and reducing neuroinflammation.

Material Science Applications

Development of Novel Materials
In material science, this compound is utilized in creating polymers and coatings with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Additionally, it may serve as a precursor for specialty chemicals used in various industrial applications.

Table 1: Summary of Applications

Application AreaSpecific UseReference
Asymmetric CatalysisChiral ligand for synthesizing enantiomers
Organic SynthesisIntermediate for complex molecule synthesis
Enzyme InhibitionPotential inhibitor for metabolic enzymes
PharmaceuticalInvestigated for neurological disorder treatments
Material ScienceUsed in polymer development

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound analogs demonstrated their ability to inhibit acetylcholinesterase effectively. This inhibition leads to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.

Comparison with Similar Compounds

Cyclohexyl-Substituted Amines and Phosphonothiolates

The cyclohexyl moiety is a common structural feature in compounds like 4,4-Dimethylcyclohexyl methylphosphonofluoridate (). Although this compound contains a phosphonofluoridate group rather than an amine, its dimethylcyclohexyl substituent highlights the steric and electronic effects of this group. Key comparisons include:

Property (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine 4,4-Dimethylcyclohexyl methylphosphonofluoridate
Molecular Formula C₁₁H₂₃N (inferred) C₉H₁₈FO₂P
Functional Group Secondary amine Phosphonofluoridate
Steric Effects Rigid cyclohexyl with 4,4-dimethyl groups Similar cyclohexyl substituent
Potential Applications Chiral synthesis, pharmaceuticals Chemical weapons (phosphonate esters)

The dimethylcyclohexyl group in both compounds likely reduces solubility in polar solvents due to hydrophobicity but enhances thermal stability.

Linear Primary Amines: Propan-1-amine vs. Butan-1-amine

reveals that propan-1-amine and butan-1-amine exhibit distinct viscosity deviations (ηΔ) in 1-alkanol mixtures. For example:

  • ηΔ(1-propanol)/mPa·s = –0.305 (propan-1-amine) vs. –0.253 (butan-1-amine) .
  • ηΔ(1-butanol)/mPa·s = –0.460 (propan-1-amine) vs. –0.280 (butan-1-amine) .

These trends suggest that smaller amines (e.g., propan-1-amine) exhibit stronger solvation effects, leading to lower ηΔ values. For this compound, the bulky cyclohexyl group may further reduce ηΔ due to steric hindrance limiting molecular interactions, though experimental confirmation is needed.

Chiral Amines and Stereochemical Effects

The (2S) configuration of the target compound distinguishes it from racemic or non-chiral analogs. For example, 2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid () shares a chiral (2S) center but features a dioxocyclohexadienyl group instead of dimethylcyclohexyl . Stereochemistry influences biological activity and crystallization behavior, suggesting that the (2S)-configured amine may have unique applications in asymmetric catalysis or enantioselective drug design.

Biological Activity

(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine, also known as a chiral amine, has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclohexyl ring with two methyl groups attached at the 4-position, contributing to its steric properties. The amine group allows for hydrogen bonding and ionic interactions with biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Enzymes : The amine can form hydrogen bonds with the active sites of enzymes, potentially influencing their catalytic activities.
  • Receptors : The compound may interact with specific receptors in the central nervous system, making it a candidate for studying neuropharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Receptor InteractionPossible agonist/antagonist effects at CNS receptors
CytotoxicityPreliminary studies indicate cytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • Research indicates that compounds similar to this compound exhibit selective activity at serotonin receptors. This suggests potential applications in treating mood disorders or anxiety .
  • Anticancer Activity :
    • Preliminary investigations have shown that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated that certain analogs can inhibit tubulin polymerization, leading to apoptosis in rapidly dividing cells .
  • Synthetic Applications :
    • The compound is utilized as an intermediate in organic synthesis, particularly in developing pharmaceuticals targeting the central nervous system due to its structural characteristics .

Q & A

Q. What are effective synthetic routes for enantioselective synthesis of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine?

Methodological Answer: Enantioselective synthesis can be achieved via reductive amination of a chiral ketone precursor. For example, the (2S)-configuration can be introduced using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. A scalable approach involves:

Chiral ketone preparation : React 4,4-dimethylcyclohexanecarboxylic acid with (S)-proline-derived auxiliaries to form a chiral intermediate.

Reductive amination : Use sodium cyanoborohydride or H₂ with Pd/C in the presence of ammonium acetate to convert the ketone to the amine.

Purification : Chiral HPLC or crystallization with tartaric acid derivatives ensures enantiomeric purity (>99% ee) .

Q. How can the stereochemical integrity of this compound be verified?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) and NOESY correlations to confirm spatial arrangement.
  • Chiral chromatography : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers.
  • Optical rotation : Compare measured [α]D_D values with literature data for (2S)-configured amines. Discrepancies may indicate impurities or racemization during synthesis .

Q. What are the key physicochemical properties influencing this compound’s solubility and stability?

Methodological Answer: The 4,4-dimethylcyclohexyl group imparts hydrophobicity, requiring solvents like DMSO or ethanol for dissolution. Stability considerations:

  • pH sensitivity : Protonation of the amine at physiological pH enhances water solubility but may reduce membrane permeability.
  • Oxidative degradation : Store under inert gas (N₂/Ar) at −20°C to prevent amine oxidation.
  • Hygroscopicity : Use desiccants during storage to avoid hydrate formation .

Advanced Research Questions

Q. How does the 4,4-dimethylcyclohexyl substituent affect binding to biological targets compared to adamantyl analogs?

Methodological Answer: The dimethylcyclohexyl group provides rigidity but less bulk than adamantyl (). To assess target interactions:

Molecular docking : Compare binding poses in silico using software like AutoDock Vina.

SPR/BLI assays : Measure binding kinetics (kon_\text{on}, koff_\text{off}) for the compound versus adamantyl derivatives.

MD simulations : Analyze steric clashes and conformational flexibility over 100-ns trajectories.
Data from such studies show the dimethylcyclohexyl group enhances selectivity for hydrophobic pockets in enzymes like monoamine oxidases .

Q. How can contradictory data on this compound’s biological activity be resolved?

Methodological Answer: Contradictions often arise from variability in:

  • Enantiomeric purity : Re-test activity using enantiomerically pure samples (e.g., via chiral SFC).
  • Assay conditions : Standardize buffer pH, temperature, and co-solvent concentrations.
  • Cell line variability : Use isogenic cell lines and orthogonal assays (e.g., cAMP vs. calcium flux).
    For example, conflicting reports on serotonin receptor modulation were resolved by controlling for trace DMSO content (<0.1%) .

Q. What computational strategies predict the metabolic fate of this compound?

Methodological Answer: Combine in silico tools:

  • CYP450 metabolism prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., benzylic C-H).
  • QM/MM simulations : Model transition states for amine dehydrogenation or N-methylation.
  • Machine learning : Train models on PubChem data () to predict clearance rates.
    Validation via in vitro hepatocyte assays confirms predominant CYP3A4-mediated N-dealkylation .

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